molecular formula C14H21Cl2N3O2 B2411229 2-(2-{methyl[2-(methylamino)ethyl]amino}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride CAS No. 1803562-49-3

2-(2-{methyl[2-(methylamino)ethyl]amino}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride

Cat. No.: B2411229
CAS No.: 1803562-49-3
M. Wt: 334.24
InChI Key: UNICAPZKPYAHNM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains an isoindole group, which is a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring . The presence of multiple amine groups suggests that it could participate in various chemical reactions, particularly those involving the formation or breaking of nitrogen-containing bonds .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions or through the reaction of amines with other organic compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The isoindole group is a bicyclic structure, and the presence of multiple amine groups could lead to a variety of possible conformations .


Chemical Reactions Analysis

The presence of multiple amine groups in the compound suggests that it could participate in a variety of chemical reactions. Amines are basic and can react with acids to form salts and water, a type of reaction known as an acid-base reaction .

Scientific Research Applications

Synthesis and Molecular Structure

  • Hexahydro-1H-isoindole-1,3(2H)-dione Derivatives Synthesis : A novel synthesis pathway for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from 3-sulfolene, has been developed. This pathway involves epoxidation and nucleophilic opening reactions to produce various amino and triazole derivatives (Tan et al., 2016).

  • Crystal Structure of N-Aminoimides : Two new N-aminoimides related to the compound have been synthesized, demonstrating different molecular environments and forming various hydrogen bonds. This research contributes to understanding the structural dynamics of related isoindole compounds (Struga et al., 2007).

Chemical Transformations and Derivatives

  • Polysubstituted Isoindole-1,3-diones : The study presents the synthesis of new polysubstituted isoindole-1,3-diones, showcasing the versatility of the compound in forming various derivatives (Tan et al., 2014).

  • Synthesis of Isoindole-Derived Dihydrothiazolo Compounds : This research highlights the reaction pathways to synthesize novel dihydrothiazolo derivatives from isoindole-related compounds, contributing to the development of new chemical entities (Selby & Smith, 1989).

Applications in Material Science

  • Synthesis of Dihydropyrimidinone Derivatives : Research into Biginelli compounds, including 5-benzoyl-substituted phenyl-3,4-dihydropyrimidin-2(1H)-one-1H-isoindole-1,3(2H)-dione derivatives, has applications in material science. These compounds, derived from isoindole-based enaminones, are of interest for their potential in new material development (Bhat et al., 2020).

  • Palladium-Catalyzed Reduction : Research on the palladium-catalyzed reduction of substituted 1,3-dihydro-2H-isoindoles to tetrahydro-2H-isoindoles has potential applications in material synthesis and pharmaceuticals (Hou et al., 2007).

Properties

IUPAC Name

2-[2-[methyl-[2-(methylamino)ethyl]amino]ethyl]isoindole-1,3-dione;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2.2ClH/c1-15-7-8-16(2)9-10-17-13(18)11-5-3-4-6-12(11)14(17)19;;/h3-6,15H,7-10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNICAPZKPYAHNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN(C)CCN1C(=O)C2=CC=CC=C2C1=O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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